LHRH, phe(5)-delta-ala(6)-
CAS No.: 114681-51-5
Cat. No.: VC20842137
Molecular Formula: C56H75N17O12
Molecular Weight: 1178.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114681-51-5 |
|---|---|
| Molecular Formula | C56H75N17O12 |
| Molecular Weight | 1178.3 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxoprop-1-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C56H75N17O12/c1-30(2)21-39(50(80)67-38(15-9-19-61-56(58)59)55(85)73-20-10-16-44(73)54(84)63-27-45(57)75)68-47(77)31(3)65-49(79)40(22-32-11-5-4-6-12-32)69-53(83)43(28-74)72-51(81)41(23-33-25-62-36-14-8-7-13-35(33)36)70-52(82)42(24-34-26-60-29-64-34)71-48(78)37-17-18-46(76)66-37/h4-8,11-14,25-26,29-30,37-44,62,74H,3,9-10,15-24,27-28H2,1-2H3,(H2,57,75)(H,60,64)(H,63,84)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,83)(H,70,82)(H,71,78)(H,72,81)(H4,58,59,61)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
| Standard InChI Key | PGAMPMHVOILGBZ-YTAGXALCSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Introduction
Chemical Identity and Structural Characteristics
LHRH, phe(5)-delta-ala(6)- represents a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). This compound features specific structural modifications that distinguish it from the native hormone. The analog incorporates phenylalanine at position 5 and dehydroalanine (delta-alanine) at position 6 of the peptide sequence, resulting in unique conformational properties .
The molecular formula of LHRH, phe(5)-delta-ala(6)- is C56H75N17O12, with a calculated molecular weight of 1178.3 g/mol . The compound's IUPAC name is L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-phenylalanyl-2,3-didehydro-alanyl-L-leucyl-L-arginyl-L-prolyl-glycinamide, highlighting its complex peptide structure . The condensed peptide sequence can be represented as H-Pyr-His-Trp-Ser-Phe-Dha-Leu-Arg-Pro-Gly-NH2, where Dha denotes dehydroalanine, the distinctive structural element at position 6 .
The incorporation of dehydroalanine introduces rigidity into the peptide backbone due to the presence of an α,β-unsaturated carbonyl system. This modification restricts conformational flexibility around position 6, which appears to be a critical factor affecting the biological activity of the compound .
Structural Comparison with Native LHRH
The native LHRH/GnRH decapeptide has the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The LHRH, phe(5)-delta-ala(6)- analog differs from this natural sequence in two key positions:
-
Position 5: Phenylalanine (Phe) replaces tyrosine (Tyr)
-
Position 6: Dehydroalanine (Dha) replaces glycine (Gly)
Synthesis and Characterization Methods
The synthesis of LHRH, phe(5)-delta-ala(6)- has been accomplished using fragment condensation approaches in solution phase, employing minimal protection of side chains . This synthetic strategy involves the preparation of smaller peptide fragments containing the dehydroalanine residue, followed by their coupling to form the complete decapeptide sequence.
The presence of dehydroalanine in the peptide fragments has been confirmed through multiple analytical techniques. Proton nuclear magnetic resonance (1H NMR) spectroscopy has been instrumental in verifying the presence of the α,β-unsaturated system characteristic of dehydroalanine . The distinctive chemical shifts associated with the vinyl protons of dehydroalanine provide unambiguous evidence of successful incorporation of this modified amino acid into the peptide structure.
Chemical analysis techniques have further supported the structural characterization of the synthetic analog . These analyses typically include mass spectrometry, which confirms the molecular weight of the compound, and chromatographic methods that assess purity and homogeneity.
Synthesis Challenges
The synthesis of peptides containing dehydroalanine presents specific challenges due to the reactivity of the α,β-unsaturated system. This functional group can participate in various side reactions, including Michael additions and Diels-Alder reactions, potentially compromising synthetic yields and product purity. The successful synthesis of LHRH, phe(5)-delta-ala(6)- demonstrates the feasibility of incorporating this reactive amino acid into complex peptide structures through carefully controlled reaction conditions and protective group strategies.
Table 1: Key Analytical Parameters for LHRH, phe(5)-delta-ala(6)- Characterization
| Analytical Technique | Parameter Measured | Significance |
|---|---|---|
| 1H NMR Spectroscopy | Chemical shifts of vinyl protons | Confirms dehydroalanine incorporation |
| Mass Spectrometry | Molecular weight (1178.3 g/mol) | Verifies molecular composition |
| Chemical Analysis | Elemental composition | Confirms C56H75N17O12 formula |
| Chromatographic Methods | Retention time, purity | Assesses homogeneity of final product |
Comparative Analysis with Other LHRH Analogs
The development and characterization of LHRH, phe(5)-delta-ala(6)- must be considered within the broader context of LHRH analog research. Numerous LHRH analogs have been synthesized to enhance specificity, potency, or duration of action, leading to important therapeutic applications in reproductive medicine, oncology, and other fields.
A related analog, des-Gly10(Phe5, delta Ala6)-LH-RH ethylamide, which lacks the C-terminal glycine and features an ethylamide modification, has also been synthesized and evaluated . This compound similarly showed inactivity compared to native LHRH, reinforcing the critical importance of the structural elements modified in these analogs .
| Peptide | Sequence | Position 5 | Position 6 | Biological Activity |
|---|---|---|---|---|
| Native LHRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Tyrosine | Glycine | Active |
| LHRH, phe(5)-delta-ala(6)- | pGlu-His-Trp-Ser-Phe-Dha-Leu-Arg-Pro-Gly-NH2 | Phenylalanine | Dehydroalanine | Inactive |
| des-Gly10(Phe5, delta Ala6)-LH-RH ethylamide | pGlu-His-Trp-Ser-Phe-Dha-Leu-Arg-Pro-NH-Et | Phenylalanine | Dehydroalanine | Inactive |
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